4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that pyrido[1,2-a]pyrimidine derivatives and related compounds exhibit significant potential in anticancer therapy. For example, compounds structurally related to the specified chemical have demonstrated marked inhibition against various cancer cell lines. A study focusing on a related compound, "N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide," revealed promising anticancer activity against human colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, displaying IC50 values in the low micromolar range, suggesting the potential therapeutic applications of pyrido[1,2-a]pyrimidine derivatives in oncology (Huang et al., 2020).
Material Science Applications
Compounds containing the pyrimidine and pyridine rings have been studied for their material science applications, including the synthesis of novel polymers. For instance, aromatic poly(imide amide benzimidazole) copolymers have been synthesized using related chemical processes, indicating the relevance of such structures in developing new materials with high thermal stability and potential applications in advanced technologies (Wang & Wu, 2003).
Drug Development and Synthesis
Pyrido[1,2-a]pyrimidines and related structures are integral in the synthesis of novel drugs. The development of broad-spectrum protein kinase inhibitors, as described in a study involving the synthesis of related compounds using a hybrid flow and microwave approach, showcases the utility of these structures in medicinal chemistry to streamline drug synthesis and improve efficacy (Russell et al., 2015).
Mechanism of Action
While the exact mechanism of action of “4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is not specified in the search results, similar compounds have been studied for their biological activities. For instance, some derivatives have been evaluated for their in vitro anti-HIV-1 activity .
Future Directions
The future directions in the research of “4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” and similar compounds could involve further exploration of their biological activities. For instance, some derivatives have shown moderate inhibitory properties against HIV-1 virus , suggesting potential applications in the development of new antiviral drugs.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-7-3-2-4-13(20)18-9)19-15(22)10-5-6-11(17)12(8-10)21(24)25/h2-8H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSGFJILSZQLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.